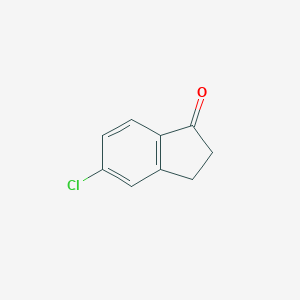
trans-Carboprost
Descripción general
Descripción
trans-Carboprost, also known as 15-methyl prostaglandin F2alpha, is a synthetic analog of prostaglandin F2alpha. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids. They have diverse hormone-like effects in animals. This compound is particularly noted for its potent uterotonic properties, making it useful in medical applications such as inducing labor and controlling postpartum hemorrhage .
Aplicaciones Científicas De Investigación
trans-Carboprost has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs.
Biology: Researchers use it to study the physiological effects of prostaglandins on various biological systems.
Medicine: It is used clinically to induce labor and control postpartum hemorrhage. It is also being studied for its potential in treating other medical conditions.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents
Mecanismo De Acción
Target of Action
Trans-Carboprost primarily targets the prostaglandin E2 receptor . This receptor plays a crucial role in inducing myometrial contractions, which are essential for labor induction and the expulsion of the placenta .
Mode of Action
This compound, being an analog of naturally occurring prostaglandin F2 alpha (dinoprost), stimulates uterine contractility . This stimulation usually results in the expulsion of the products of conception, making it useful for inducing abortion between the 13th and 20th weeks of pregnancy . When used postpartum, hemostasis at the placentation site is achieved through the myometrial contractions produced by carboprost .
Biochemical Pathways
It is known that prostaglandins, including this compound, play a key role in a multitude of biological functions . The compound’s ability to stimulate smooth muscle and uterine contractions is a critical aspect of its biochemical action .
Pharmacokinetics
This compound is rapidly absorbed following intramuscular administration, with peak plasma concentrations attained in 20–30 minutes . The onset of action, when used for postpartum hemorrhage, is typically observed after about 45 minutes, with an increase in uterine tone and decreased bleeding .
Result of Action
The primary result of this compound’s action is the induction of labor or the expulsion of the placenta due to its ability to cause myometrial contractions .
Análisis Bioquímico
Biochemical Properties
trans-Carboprost plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with Baeyer–Villiger monooxygenase (BVMO) and ketoreductase (KRED) in the synthesis of prostaglandins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it undergoes an unprecedented BVMO-catalyzed stereoselective oxidation and a KRED-catalyzed diastereoselective reduction of enones .
Métodos De Preparación
The synthesis of trans-Carboprost involves several steps. One common method includes the use of prostaglandin F2alpha as a starting material. The process typically involves methylation at the 15th carbon position. This can be achieved through various chemical reactions, including the use of methylating agents under controlled conditions . Industrial production methods often involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity .
Análisis De Reacciones Químicas
trans-Carboprost undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Comparación Con Compuestos Similares
trans-Carboprost is unique compared to other prostaglandin analogs due to its enhanced stability and potency. Similar compounds include:
Prostaglandin F2alpha: The natural form, less stable and less potent.
Carboprost tromethamine: Another synthetic analog used for similar medical applications.
Misoprostol: A prostaglandin E1 analog used for inducing labor and treating ulcers
This compound stands out due to its specific modifications that enhance its stability and efficacy in medical applications.
Propiedades
IUPAC Name |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5+,14-12+/t16-,17-,18+,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJKPYFALUEJCK-MRVZPHNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76498-29-8 | |
| Record name | (E)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((E)-(3S)-3-hydroxy-3-methyloct-1-enyl)cyclopentyl)-5-heptenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076498298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0STI57XNU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


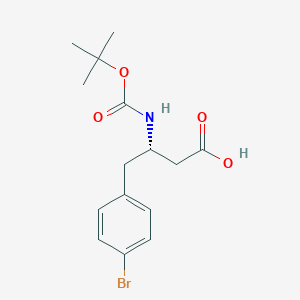
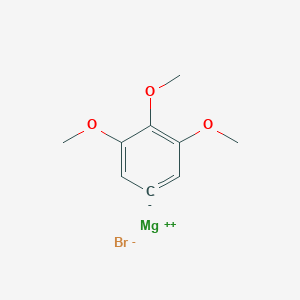


![4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B154118.png)
![10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B154120.png)
![Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-](/img/structure/B154121.png)
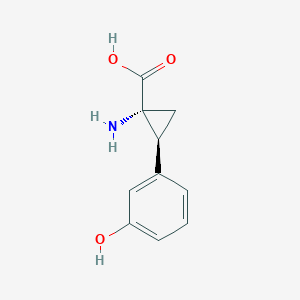


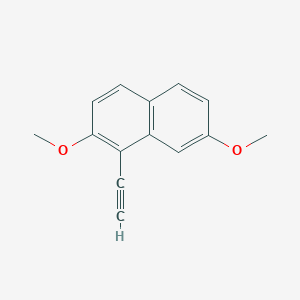
![17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B154129.png)

